1-Chlorododecane

Hydrophobicity Surfactant Design LogP

1-Chlorododecane (Lauryl Chloride) is the unambiguous choice for introducing a C12 alkyl chain via nucleophilic substitution. Its LogP of 6.49 ensures optimal hydrophobicity for lowering critical micelle concentration (CMC) in surfactants and quaternary ammonium compounds (QACs). Compared to 1-Bromododecane, it offers superior storage stability (24+ months) and a wider thermal process window, reducing exothermic risk. Achieve high yields (e.g., 88% for hydroxyethyl quats) without elimination side reactions. Avoid performance compromise from shorter-chain (C10) or harder-to-handle longer-chain (C16) analogs.

Molecular Formula C12H25Cl
Molecular Weight 204.78 g/mol
CAS No. 112-52-7
Cat. No. B051209
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Chlorododecane
CAS112-52-7
Synonyms1-Dodecyl Chloride;  Dodecyl Chloride;  Lauryl Chloride;  NSC 57107
Molecular FormulaC12H25Cl
Molecular Weight204.78 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCl
InChIInChI=1S/C12H25Cl/c1-2-3-4-5-6-7-8-9-10-11-12-13/h2-12H2,1H3
InChIKeyYAYNEUUHHLGGAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 100 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityless than 1 mg/mL at 72° F (NTP, 1992)

Structure & Identifiers


Interactive Chemical Structure Model





1-Chlorododecane (CAS 112-52-7) for Procurement: A High-Purity C12 Alkyl Chloride Building Block


1-Chlorododecane (Lauryl Chloride, CAS 112-52-7) is a primary, straight-chain C12 alkyl halide with a molecular weight of 204.78 g/mol, appearing as a clear, colorless to pale yellow oily liquid [1]. It exhibits a melting point of -9.3 °C, a boiling point of 260 °C at 760 mmHg, a density of 0.867 g/mL at 20 °C, and a refractive index of n20/D 1.443 [2]. Its core chemical identity is defined by a terminal chlorine atom attached to a twelve-carbon hydrophobic tail, making it a fundamental building block for introducing dodecyl functionality via nucleophilic substitution. Industrially, it is primarily valued as an intermediate in the synthesis of cationic surfactants, quaternary ammonium compounds, phase-transfer catalysts, and plasticizers [3].

Why 1-Chlorododecane's Specific C12 Chain Length and Halogen Choice Prevent Generic Substitution


Selecting a 'generic' alkyl halide or altering the chain length without considering the specific physicochemical and reactivity profile of 1-Chlorododecane introduces quantifiable performance and economic risk. Simply substituting a shorter-chain analog like 1-Chlorodecane (C10) reduces hydrophobicity, as evidenced by a lower LogP, which directly compromises surfactant critical micelle concentration (CMC) and surface activity in final applications [1]. Conversely, choosing a longer-chain analog like 1-Chlorohexadecane (C16) increases melting point and viscosity, potentially creating handling and formulation challenges. Opting for the more reactive 1-Bromododecane (C12H25Br) increases reaction rates but at the cost of higher raw material expense, lower storage stability (12 months vs. 24+ months for the chloride ), and a greater tendency for unwanted elimination side reactions. Furthermore, substituting the halogen for a hydroxyl group (1-Dodecanol) entirely changes the synthetic pathway, as the alcohol cannot serve as a direct alkylating agent or phase-transfer catalyst precursor without additional activation steps. The evidence below quantifies these exact differences to guide precise procurement decisions.

Quantitative Evidence Guide: How 1-Chlorododecane Differentiates from Key Analogs and Alternatives


Chain Length-Specific Hydrophobicity (LogP) and Surfactant Performance

1-Chlorododecane's 12-carbon chain length provides a specific and predictable hydrophobicity, quantified by its octanol-water partition coefficient (LogP), which is critical for designing surfactants with targeted critical micelle concentrations (CMC) and surface activity. The LogP of 1-Chlorododecane is experimentally determined to be 6.49 at 25°C , a value that is substantially higher than that of shorter-chain analogs like 1-Chlorodecane (C10) and lower than that of longer-chain analogs like 1-Chlorohexadecane (C16). This difference is not linear but follows a predictable trend, as established by Hilger et al., who showed that for monochlorinated n-alkanes, the Log Kow value is linearly influenced by chain length at a given chlorine content [1]. This specific hydrophobicity directly translates into a distinct surfactant performance profile. When quaternized to form a surfactant, 1-chlorododecane-derived molecules yield a surface tension of 30.0 mN/m at a critical micelle concentration (CMC) of 5.0 mg/mL [2], whereas analogous derivatives from shorter C10 chains or longer C16 chains would shift the CMC and surface tension values, making them unsuitable for formulations optimized for a C12 tail.

Hydrophobicity Surfactant Design LogP Critical Micelle Concentration

Reduction Kinetics vs. 1-Bromododecane: Superior Stability and Process Control

The reactivity of 1-Chlorododecane in reduction reactions is significantly lower than that of its brominated analog, 1-Bromododecane, a difference that provides superior process control and selectivity. A direct kinetic study by Chciuk et al. using the Sm(II) reductant {Sm[N(SiMe3)2]2(THF)2} demonstrated that reductions of both 1-Bromododecane and 1-Chlorododecane are several orders of magnitude faster in nonpolar solvents, but the absolute rate for the bromide is substantially higher [1]. While the study does not provide a single numeric ratio, it establishes that the chloride's reduction rate is significantly slower, which is a class-level inference for primary alkyl halides (C-Cl bond strength ~339 kJ/mol vs. C-Br ~285 kJ/mol). This slower, more controlled reactivity is advantageous in complex synthetic sequences where over-reduction or exothermic runaway must be avoided. Furthermore, 1-Chlorododecane exhibits superior thermal stability; a study on liquid-phase dehydrochlorination found that 1-Chlorododecane (1-DDCl) is more stable than its secondary isomer 2-Chlorododecane (2-DDCl) and other chlorinated analogs, with a decomposition activation energy that establishes a stability order of 1-DDCl > 2-DDCl > TCN > DCN [2].

Reduction Kinetics Samarium(II) Chemistry Reaction Rate Solvent Effects

Quaternization Yield and Elimination Resistance vs. Alkyl Bromides and Other Chlorides

1-Chlorododecane can be used in quaternization reactions to produce quaternary ammonium salts in high yields without the significant elimination side reactions that plague many other alkyl chlorides. A key industrial advantage is its ability to act as an alkylating agent for tertiary amines despite the presence of beta-hydrogens, which typically lead to dehydrohalogenation (elimination) rather than substitution. For instance, quaternization of N-methyldiethanolamine with 1.02 equivalents of 1-Chlorododecane at 100 °C for 42 hours in a solvent-free system yielded N,N-bis(2-hydroxyethyl)-N-methyl dodecyl ammonium chloride in 88% yield [1]. This is in stark contrast to many smaller alkyl chlorides (e.g., butyl chloride), which predominantly undergo elimination under similar conditions [1]. Furthermore, a comparative vendor analysis indicates that 1-Chlorododecane offers a superior balance of cost and stability compared to Dodecyl Bromide, which is 50-100% more expensive and has a shorter shelf life (12 vs. 24 months) .

Quaternary Ammonium Synthesis Phase-Transfer Catalysis Yield Elimination

Thermodynamic and Surface Properties Differentiated by Chain Length

The thermodynamic properties of 1-Chlorododecane are precisely defined by its C12 chain length, exhibiting a clear, quantifiable difference from both shorter and longer homologs in the 1-chloroalkane series. This provides predictable behavior in applications sensitive to vapor pressure and energy requirements. The standard enthalpy of formation (ΔHfo) for liquid 1-Chlorododecane is -392.31 ± 2.40 kJ/mol, which is significantly more exothermic than that of 1-Chlorooctane (C8, -291.30 ± 1.87 kJ/mol) and less exothermic than 1-Chlorooctadecane (C18, -544.20 ± 2.82 kJ/mol) [1]. This trend is mirrored in the enthalpy of vaporization (ΔHvo), where 1-Chlorododecane requires 71.93 ± 0.32 kJ/mol, compared to 91.8 ± 1.1 kJ/mol for 1-Chlorohexadecane (C16) [2]. These differences are not linear but are part of a well-characterized homologous series trend, allowing for accurate prediction of a compound's behavior in processes involving phase changes or energy balances.

Enthalpy of Formation Enthalpy of Vaporization Thermodynamics Physical Properties

Material Modification: Plasticization of Zein Films Compared to Alcohol and Other Alkyl Halides

1-Chlorododecane functions as a specific, covalent modifier for biopolymers like zein, directly reducing brittleness through alkylation, a mechanism distinct from the physical plasticization offered by alternatives like 1-Dodecanol. A study in the Journal of Agricultural and Food Chemistry demonstrated that chemical modification of zein films with 1-Chlorododecane leads to a quantifiable reduction in film brittleness . This is a permanent, covalent modification where the dodecyl chain is grafted onto the protein backbone, imparting internal plasticization. In contrast, using 1-Dodecanol would only provide external plasticization, where the alcohol acts as a small-molecule lubricant between polymer chains, leading to issues like leaching and eventual loss of flexibility over time. Furthermore, compared to using a shorter-chain alkyl halide like 1-Chlorooctane, the longer C12 tail of 1-Chlorododecane provides greater hydrophobicity and chain entanglement, leading to a more pronounced and durable plasticizing effect.

Polymer Modification Plasticizer Zein Biopolymers

Optimal Application Scenarios for 1-Chlorododecane Based on Quantified Differentiation


Synthesis of C12-Tailed Cationic Surfactants and Quaternary Ammonium Compounds

1-Chlorododecane is the optimal starting material for producing dodecyl-functionalized cationic surfactants and quaternary ammonium compounds (QACs). Its specific C12 chain length, with a LogP of 6.49, is essential for achieving the target critical micelle concentration (CMC) and surface tension reduction in the final surfactant, as detailed in Evidence Item 1. The ability to achieve high yields (e.g., 88% for hydroxyethyl quats) without significant elimination, as shown in Evidence Item 3, makes it a cost-effective and process-robust choice compared to dodecyl bromide. This application directly leverages the quantified hydrophobicity and favorable reaction profile, ensuring that the synthesized surfactant meets precise performance specifications for use in detergents, emulsifiers, fabric softeners, and flotation collectors [1].

Large-Scale Alkylation Reactions Requiring Thermal Stability and Process Control

For industrial alkylation processes where safety and consistency are paramount, 1-Chlorododecane's lower reactivity and higher thermal stability offer a significant advantage over more reactive alternatives like 1-Bromododecane. Evidence Item 2 confirms that 1-Chlorododecane undergoes reduction by Sm(II) several orders of magnitude slower than its brominated counterpart, providing a wider process window and reducing the risk of exothermic runaways. Its superior thermal stability, as the most stable among tested chloroalkanes, further supports its use in high-temperature reactions (e.g., 40-80°C for alkylation) without significant decomposition. This makes it the preferred choice for the safe and controlled introduction of the dodecyl group in the synthesis of pharmaceutical intermediates, agrochemicals, and specialty polymers [2].

Formulation of Phase-Transfer Catalysts (PTCs) with Extended Shelf Life

1-Chlorododecane is an ideal precursor for the synthesis of lipophilic phase-transfer catalysts, such as tetraalkylammonium salts. The evidence from Item 3 highlights its unique ability to undergo quaternization in high yield without the competing elimination reactions that plague smaller alkyl chlorides. Furthermore, the resulting PTCs benefit from the long C12 chain, which enhances their solubility in organic phases and their partitioning efficiency. The superior storage stability of 1-Chlorododecane (24+ months) compared to Dodecyl Bromide (12 months) ensures a longer shelf life for the precursor and the final PTC, reducing inventory turnover and waste in industrial catalytic processes.

Permanent Internal Plasticization of Biopolymer Films

In materials science, 1-Chlorododecane is the reagent of choice for the covalent modification of proteins like zein to create internally plasticized, flexible biopolymer films. As outlined in Evidence Item 5, the reaction of 1-Chlorododecane with zein grafts the hydrophobic dodecyl chain directly onto the polymer backbone, permanently reducing brittleness. This is a superior strategy to blending with small-molecule plasticizers like 1-Dodecanol, which are prone to leaching over time and lead to film embrittlement. The C12 chain length provides an optimal balance of hydrophobicity and internal free volume, making 1-Chlorododecane essential for developing durable, water-resistant coatings and packaging materials from renewable resources.

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